molecular formula C24H25NO7 B4316376 ETHYL 4-(3,4-DIMETHOXYPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE

ETHYL 4-(3,4-DIMETHOXYPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE

Cat. No.: B4316376
M. Wt: 439.5 g/mol
InChI Key: OWWTYBYUQAFAIE-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethoxyphenyl)-7-(2-furyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate is a complex organic compound characterized by its unique structure, which includes a quinoline core, furyl group, and dimethoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3,4-DIMETHOXYPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with furfural and subsequent oxidation to form the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dimethoxyphenyl)-7-(2-furyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 4-(3,4-dimethoxyphenyl)-7-(2-furyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(3,4-DIMETHOXYPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include modulation of signal transduction pathways and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3,4-dimethoxyphenyl)-7-(2-furyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline core with furyl and dimethoxyphenyl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-7-(furan-2-yl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO7/c1-4-31-24(28)22-15(17-6-5-9-32-17)11-16-21(23(22)27)14(12-20(26)25-16)13-7-8-18(29-2)19(10-13)30-3/h5-10,14-15,22H,4,11-12H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWTYBYUQAFAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 4-(3,4-DIMETHOXYPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-(3,4-DIMETHOXYPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-(3,4-DIMETHOXYPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 4
ETHYL 4-(3,4-DIMETHOXYPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-(3,4-DIMETHOXYPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-(3,4-DIMETHOXYPHENYL)-7-(2-FURYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE

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